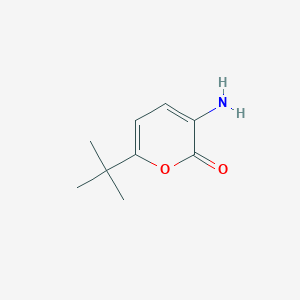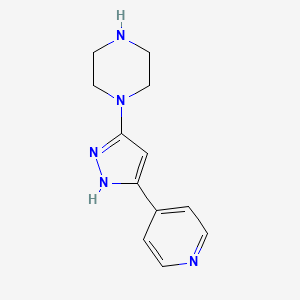
1,5-Dibromo-3-fluoro-2,4-diiodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dibromo-3-fluoro-2,4-diiodobenzene is an organohalogen compound with the molecular formula C6HBr2FI2. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring. It is a highly halogenated aromatic compound, which makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dibromo-3-fluoro-2,4-diiodobenzene can be synthesized through a multi-step process involving the halogenation of a benzene derivative. The typical synthetic route includes:
Industrial Production Methods
Industrial production of this compound may involve similar halogenation steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dibromo-3-fluoro-2,4-diiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling to form biaryl compounds.
Reduction Reactions: Halogen atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Electrophilic Substitution: Chlorine (Cl2) in the presence of a catalyst.
Coupling Reactions: Palladium (Pd) catalysts with boronic acids or stannanes.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution Products: Compounds with different functional groups replacing the halogen atoms.
Coupling Products: Biaryl compounds with extended aromatic systems.
Reduction Products: Benzene derivatives with fewer halogen atoms.
Applications De Recherche Scientifique
1,5-Dibromo-3-fluoro-2,4-diiodobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for catalysis.
Biology: Potential use in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,5-Dibromo-3-fluoro-2,4-diiodobenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles or electrophiles to attack the benzene ring. In coupling reactions, the compound forms new carbon-carbon bonds through the action of palladium catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromo-5-fluorobenzene: Similar structure but lacks iodine atoms.
1,4-Diiodobenzene: Contains iodine atoms but lacks bromine and fluorine.
1,3-Dibromo-2-chloro-5-fluorobenzene: Contains chlorine instead of iodine.
Uniqueness
1,5-Dibromo-3-fluoro-2,4-diiodobenzene is unique due to the presence of multiple halogen atoms, which imparts distinct reactivity and properties. The combination of bromine, fluorine, and iodine allows for diverse chemical transformations and applications not possible with simpler halogenated benzenes.
Propriétés
Formule moléculaire |
C6HBr2FI2 |
|---|---|
Poids moléculaire |
505.69 g/mol |
Nom IUPAC |
1,5-dibromo-3-fluoro-2,4-diiodobenzene |
InChI |
InChI=1S/C6HBr2FI2/c7-2-1-3(8)6(11)4(9)5(2)10/h1H |
Clé InChI |
XWQYLBSJMAUZTE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)I)F)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine](/img/structure/B13641522.png)




